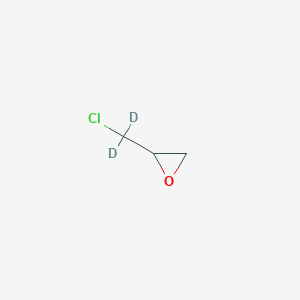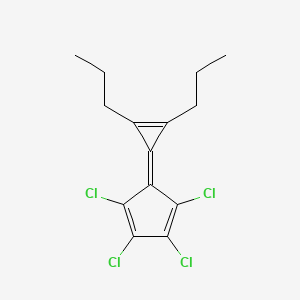
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene is a complex organic compound with the molecular formula C14H14Cl4 It is known for its unique structure, which includes a cyclopropenylidene group and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the cyclopropenylidene group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated cyclopentadienones, while reduction can produce partially dechlorinated derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloro-5,6-dipropylpentatriafulvalene
- 1,2,3,4-Tetrachlor-5,6-dipropyl-calicen
Uniqueness
Compared to similar compounds, 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene stands out due to its unique cyclopropenylidene group and the specific arrangement of chlorine atoms.
Properties
CAS No. |
5680-25-1 |
|---|---|
Molecular Formula |
C14H14Cl4 |
Molecular Weight |
324.1 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
InChI Key |
JEKMNPQZUZYWII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
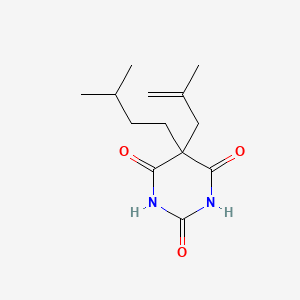
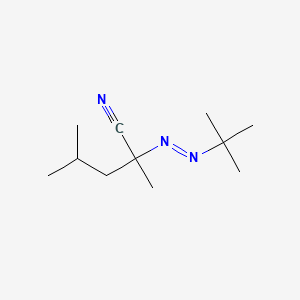

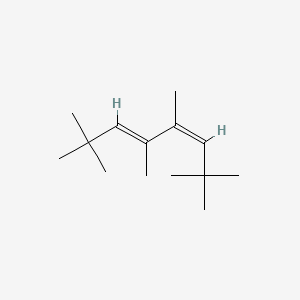
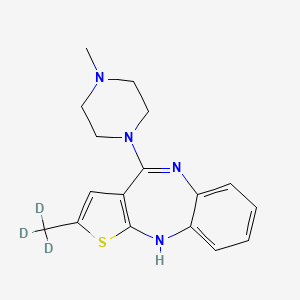
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
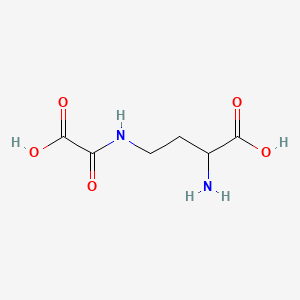
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
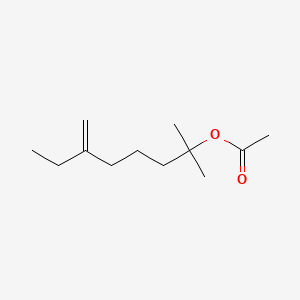
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
